Epoxyguaiene
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Overview
Description
Epoxyguaiene is an organic compound belonging to the class of sesquiterpenoids, which are terpenes with three consecutive isoprene units. It is a weakly basic compound and is primarily known for its role in perfuming agents and cosmetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epoxides, including epoxyguaiene, are typically synthesized through the epoxidation of alkenes. One common method involves the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA) or peroxyacetic acid. The reaction is a concerted mechanism where the oxygen in the peroxide is electron-deficient and is attacked by the π electrons of the alkene .
Industrial Production Methods: On an industrial scale, epoxides can be produced by the catalytic oxidation of alkenes using air. This method is efficient and widely used for the large-scale production of epoxides .
Chemical Reactions Analysis
Types of Reactions: Epoxyguaiene undergoes several types of chemical reactions, including:
Oxidation: Epoxides can be oxidized to form diols.
Reduction: Epoxides can be reduced to form alcohols.
Substitution: Epoxides can undergo nucleophilic substitution reactions, leading to the formation of various products.
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids (e.g., MCPBA).
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide ions or alkoxides.
Major Products:
Oxidation: Diols.
Reduction: Alcohols.
Substitution: Various substituted alcohols and ethers.
Scientific Research Applications
Epoxyguaiene has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of perfumes and cosmetic products due to its fragrant properties.
Mechanism of Action
The mechanism by which epoxyguaiene exerts its effects involves its interaction with molecular targets and pathways. As a sesquiterpenoid, it can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways are still under investigation, but its weak basic nature suggests it may interact with acidic environments within biological systems .
Comparison with Similar Compounds
Epoxyguaiene is unique among sesquiterpenoids due to its specific structure and properties. Similar compounds include:
Geraniol: Another sesquiterpenoid with fragrant properties.
Citronellal: Known for its use in perfumes and insect repellents.
These compounds share similar uses in the fragrance industry but differ in their chemical structures and specific applications.
Properties
CAS No. |
68071-23-8 |
---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
1,3',3',4-tetramethylspiro[2,3,4,5,6,8-hexahydro-1H-azulene-7,2'-oxirane] |
InChI |
InChI=1S/C15H24O/c1-10-5-6-12-11(2)7-8-15(9-13(10)12)14(3,4)16-15/h10-11H,5-9H2,1-4H3 |
InChI Key |
UNUMEFUKAQEVMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C1CC3(CCC2C)C(O3)(C)C |
Origin of Product |
United States |
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